(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate -

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate

Catalog Number: EVT-4535451
CAS Number:
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Honokiol Derivatives Bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

    Compound Description: This group includes honokiol analogues modified with various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one substituents. Two specific derivatives, 6a and 6p, demonstrated significant antiviral entry activity against SARS-CoV-2 pseudovirus, with 6p exhibiting a higher binding affinity to the human ACE2 protein compared to the parent honokiol compound. []

    Relevance: While these derivatives share the 5-phenyl-1,3,4-oxadiazole-2-yl moiety with the target compound, they differ significantly in the linker and the second aromatic ring. Instead of a methylene bridge to a 2-furoate group, these derivatives feature a methylene bridge to a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moiety, replacing the furan ring with an oxazolone ring. This comparison highlights the structural diversity explored in developing potential antiviral agents based on the 1,3,4-oxadiazole scaffold. []

5-aryl-2-[(α-chloro-α-phenylacetyl/α-bromopropionyl)amino]-1,3,4-oxadiazoles and 2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones

    Compound Description: This group comprises two classes of compounds derived from 5-aryl-2-amino-1,3,4-oxadiazoles. The first class involves reaction with α-chloro-α-phenylacetyl chloride or α-bromopropionyl bromide, yielding 5-aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles (Ia-VIa) and 5-aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles (VIIa-XIIa), respectively. Further modification of these compounds with ammonium thiocyanate produces the second class, 5-phenyl/methyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones (It-XIIt). These compounds demonstrated notable antibacterial activity against Staphylococcus aureus. []

    Relevance: The core structure of these compounds, 5-aryl-1,3,4-oxadiazoles, is closely related to the (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate, differing primarily in the substituent at the 2-position of the oxadiazole ring. The research on these compounds explores the impact of attaching various amide and thiazolidinone moieties to this position on their antibacterial properties. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

    Compound Description: This compound features a pyridazin-3(2H)-one ring linked to the 2-position of a 5-phenyl-1,3,4-oxadiazole ring via a methylene bridge. []

    Relevance: This compound is structurally analogous to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate, with the key difference being the replacement of the 2-furoate group with a 4-chloro-5-(dimethylamino)pyridazin-3(2H)-one moiety. This modification highlights the exploration of diverse heterocyclic rings as potential pharmacophores in conjunction with the 1,3,4-oxadiazole scaffold. []

1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole

    Compound Description: This group includes a series of compounds containing both 1,3,4-oxadiazole and 1H-indazole moieties. They are synthesized through a multistep process involving the reaction of indazole with a Mannich base, followed by esterification, hydrazide formation, and finally, cyclization with aromatic carboxylic acids. These compounds have been evaluated for their antimicrobial and nematicidal properties. []

    Compound Description: This group comprises naphtho-furan derivatives incorporating a 5-phenyl-1,3,4-oxadiazole-2-yl moiety, specifically N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8) and N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide (5), along with their synthetic precursors. These compounds have shown promising antimicrobial activity. []

    Compound Description: This group includes a series of N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides synthesized as potential anti-inflammatory and anti-cancer agents. These compounds were obtained through sodium borohydride reduction of corresponding N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylides. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring system with the target compound, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate. The key structural difference lies in the substitution at the 2-position of the oxadiazole ring. Instead of a (phenyl)methyl 2-furoate group, these derivatives feature a (methyl/phenyl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamide moiety. This difference highlights the exploration of various substituents on the oxadiazole ring for developing compounds with potential anti-inflammatory and anti-cancer activities. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

    Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a 5-methyl-2-phenyl-1H-imidazole-4-yl group at the 5-position and a thio-1-phenylethan-1-one group at the 2-position. It was synthesized via a multistep process involving the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide, followed by refluxing with phenacyl bromide. []

    Relevance: Although this compound shares the 1,3,4-oxadiazole ring with the target compound, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate, it exhibits significant structural differences. The 5-position of the oxadiazole ring is substituted with a 5-methyl-2-phenyl-1H-imidazol-4-yl group instead of a phenyl group, and the 2-position is linked to a thio-1-phenylethan-1-one moiety instead of a (phenyl)methyl 2-furoate group. These variations highlight the exploration of diverse heterocyclic and functional group substitutions on the oxadiazole scaffold for potential biological activity. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

    Compound Description: This compound represents a hybrid ring system comprising a thiazole ring fused to a benzene ring, with a 5-phenyl-1,3,4-oxadiazole-2-yl moiety attached to the benzene ring. It was synthesized via a two-step process involving the conversion of an ester-containing thiazole ring into its hydrazide derivative, followed by cyclization to form the oxadiazole ring. This compound exhibited significant antibacterial activity. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

    Compound Description: This compound features a pyridazin-3(2H)-one ring substituted with a chlorine atom, a morpholine ring, and a (5-phenyl-1,3,4-oxadiazol-2-yl)methyl group at the 2-position. []

    Compound Description: This group encompasses various 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones synthesized by alkylating 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with different alkylating agents. Some of these derivatives exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

    Relevance: These derivatives are structurally related to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate through the common 5-phenyl-1,3,4-oxadiazol-2-yl moiety. The main distinction lies in the presence of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione system instead of the (phenyl)methyl 2-furoate group. This structural modification emphasizes the exploration of different heterocyclic frameworks and substituents in combination with the 1,3,4-oxadiazole core for potential antimicrobial activity. []

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

    Compound Description: This series includes 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, synthesized and evaluated for their anticonvulsant activity and neurotoxicity. Compound 6e exhibited potent anticonvulsant activity at a low dose (30 mg/kg) in the MES test. []

    Compound Description: This compound features a quinazolin-4(3H)-one moiety linked to a 5-phenyl-1,3,4-oxadiazol-2-yl group through a methylamino bridge. It belongs to the class of quinazolinones, which are known for their diverse pharmacological activities. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

    Compound Description: This series includes bi-heterocyclic propanamides featuring a 1,3,4-oxadiazole ring connected to a 2-amino-1,3-thiazole ring through a methylene bridge at the 5-position. The 2-position of the oxadiazole ring is linked to a sulfanyl-propanamide moiety with various un/substituted phenyl groups. These compounds displayed promising urease inhibitory activity and low cytotoxicity. []

2‐Methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile Derivatives

    Compound Description: This group includes a series of 2-methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile derivatives (8a–o, 9a–c, 10a–d, and 11a–d) synthesized as potential anticonvulsant agents. These compounds feature a piperazine ring attached to the 5-position of the oxadiazole ring, which is further connected to a phenylpropionitrile moiety. Some of these derivatives, such as 8d, 8e, and 8f, showed potent anticonvulsant activity in the MES test without exhibiting neurotoxicity at the tested doses. []

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones

    Compound Description: This study investigated two related compounds: 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (1) and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (2). These compounds are of interest for their potential anticancer activity. Polymorphic structures were identified for both compounds, with three for compound 1 and two for compound 2. These polymorphs exhibited variations in their intermolecular interactions and crystal packing arrangements. []

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amines

    Compound Description: This study focused on the synthesis and evaluation of novel 5-[[2-(phenyl/p-chlorophenyl)-benzimidazol-1-yl]-methyl]-N-substituted phenyl-1,3,4-oxadiazol-2-amine derivatives (28–45). These compounds exhibited potent antioxidant properties and radical scavenging activities, as demonstrated by their ability to inhibit lipid peroxidation, scavenge DPPH free radicals, and inhibit microsomal ethoxyresorufin O-deethylase (EROD) activity. []

2-(Phenylcarbamoyl)-benzoic acid and 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

    Compound Description: This study investigated the crystal structures of three geotropically active phthalamic acid derivatives, including 2-(phenylcarbamoyl)-benzoic acid and 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid. These compounds exhibited conformational similarities and existed as monomers with intermolecular hydrogen bonding. []

    Relevance: The 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is directly relevant to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate, sharing the 5-phenyl-1,3,4-oxadiazol-2-yl moiety. The main difference lies in the replacement of the (phenyl)methyl 2-furoate group with a benzoic acid group at the 2-position of the oxadiazole ring. This comparison highlights the exploration of different carboxylic acid derivatives of 5-phenyl-1,3,4-oxadiazole for potential biological activities. []

    Compound Description: This study focused on the design, synthesis, and evaluation of novel 2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl) phenyl) quinazolin-4(3H)-ones as potential NMDA receptor inhibitors. The study employed graph theoretical analysis, in silico modeling, and toxicity and metabolism predictions. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives

    Compound Description: This study investigated a series of novel N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives (SD-1–17) designed using a molecular hybridization approach. These compounds were synthesized and tested for their potential as multifunctional agents to combat Alzheimer’s disease. Compounds SD-4 and SD-6 showed promising multi-target inhibitory profiles against hAChE, hBChE, and hBACE-1 enzymes in vitro and exhibited anti-Aβ aggregation potential. []

    Compound Description: This study evaluated the in vitro cytotoxicity and cell cycle effects of two novel bis-1,2,4-triazole derivatives, MNP-14 and MNP-16, on human acute lymphoblastic leukemia (MOLT4) and lung cancer cells (A549). MNP-16 demonstrated significant cytotoxicity compared to MNP-14. []

3-(4-acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives

    Compound Description: This study focuses on the synthesis and anthelmintic activity of various coumarin-oxadiazole derivatives. These derivatives are characterized by a coumarin ring linked to a 1,3,4-oxadiazole ring at the 3-position. []

    Compound Description: This study describes the synthesis and photophysical properties of two novel azaheterocycle-based bolas, which are molecules with two heteroaromatic cores connected by a PEG linker. These molecules, containing a 1,3,4-oxadiazole ring, demonstrated potential as fluorescent chemosensors for electron-deficient species, showing a “turn-off” fluorescence response towards nitro-explosive components and Hg2+ cations. []

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

    Compound Description: This study describes the synthesis and antimicrobial activity of a series of 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives (8a-f). These compounds feature a 1,3,4-oxadiazole ring linked to a pyrazole ring through a methylene bridge at the 5-position. []

2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

    Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and connected to a phenyl acetate group at the 2-position. It is a potential bioactive compound. []

    Relevance: This compound shares the 1,3,4-oxadiazole ring system with the target compound, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate. The key structural difference lies in the substituents on the oxadiazole ring. Instead of a phenyl group at the 5-position and a (phenyl)methyl 2-furoate group at the 2-position, this compound has a methyl group and a phenyl acetate group, respectively. This difference highlights the exploration of various substituents on the oxadiazole ring for potential biological activities. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

    Compound Description: This series includes (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives (9a-n) synthesized and evaluated for their anticancer and antimicrobial activity. These compounds feature a 5-phenyl-1,3,4-oxadiazol-2-yl moiety linked to an indolizine ring. []

    Relevance: These derivatives are structurally related to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate through the common 5-phenyl-1,3,4-oxadiazol-2-yl unit. The key distinction lies in the presence of an indolizine ring system connected to the 2-position of the oxadiazole ring, replacing the (phenyl)methyl 2-furoate group. This structural modification highlights the exploration of different heterocyclic frameworks in combination with the 5-phenyl-1,3,4-oxadiazol-2-yl motif for potential anticancer and antimicrobial properties. []

    Compound Description: This compound features a 1,3,4-oxadiazole ring attached to a phenyl ring, which is further linked to a pyridine-3-sulfonamide moiety. It is a potential therapeutic agent. []

Properties

Product Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl furan-2-carboxylate

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C14H10N2O4/c17-14(11-7-4-8-18-11)19-9-12-15-16-13(20-12)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

LCQQSODPHSCWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.